3,5-Dinitrobiphenyl-4-amine
Description
Properties
Molecular Formula |
C12H9N3O4 |
|---|---|
Molecular Weight |
259.22 g/mol |
IUPAC Name |
2,6-dinitro-4-phenylaniline |
InChI |
InChI=1S/C12H9N3O4/c13-12-10(14(16)17)6-9(7-11(12)15(18)19)8-4-2-1-3-5-8/h1-7H,13H2 |
InChI Key |
CSOJPKCXJMGPIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)[N+](=O)[O-])N)[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
3,5-Dinitrobiphenyl-4-amine serves as a crucial building block in the synthesis of more complex organic compounds. Its structure allows it to participate in various chemical reactions, leading to the development of novel materials and pharmaceuticals.
Key Reactions:
- Nucleophilic Substitution: The amino group can undergo nucleophilic substitution reactions to form derivatives with enhanced properties.
- Reduction Reactions: The nitro groups can be reduced to amines, facilitating the synthesis of other biologically active compounds.
Biological Research
In biological research, this compound has been investigated for its potential as a biochemical probe. Its interactions with biological molecules can provide insights into cellular mechanisms and disease pathways.
Biological Activities:
- Anticancer Properties: Preliminary studies suggest that this compound exhibits significant anticancer activity. For example, it has shown efficacy against various cancer cell lines by inducing apoptosis while sparing normal cells.
Medicinal Chemistry
The compound is being explored for its pharmacological properties, particularly in the context of cancer treatment and antimicrobial activity.
Case Studies:
-
Cancer Treatment Case Study:
- Objective: Evaluate the anticancer effects in breast cancer models.
- Findings: The compound induced significant apoptosis in cancer cells with minimal effects on normal cells, suggesting a targeted therapeutic potential.
- Antimicrobial Efficacy Case Study:
Industrial Applications
In industry, this compound is utilized in the formulation of dyes and pigments. Its vibrant color properties make it suitable for various applications in textiles and coatings.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect |
|---|---|---|
| Anticancer | Breast Cancer Cells | Induction of apoptosis |
| Antimicrobial | Multi-drug Resistant Bacteria | Inhibition of growth |
Table 2: Synthesis Pathways
| Reaction Type | Reactants | Products |
|---|---|---|
| Nucleophilic Substitution | This compound + Alkyl Halide | Alkylated Derivative |
| Reduction | This compound + Reducing Agent | Amino Derivative |
Chemical Reactions Analysis
Diazotization and Substitution Reactions
The primary amine group undergoes diazotization under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C), forming a diazonium salt. This intermediate participates in substitution reactions:
-
Sandmeyer Reaction : Treatment with CuCl replaces the diazonium group with chlorine, yielding 3,5-dinitrobiphenyl-4-chloride. Yields for analogous aryl diazonium salts range from 40–80% depending on reaction conditions .
-
Schiemann Reaction : Reaction with BF₄⁻ generates aryl fluorides, but this requires isolation of stable diazonium tetrafluoroborate salts .
-
Reductive Removal : Hypophosphorous acid (H₃PO₂) eliminates the amino group via a radical mechanism, forming biphenyl derivatives .
Table 1: Substitution Reactions of Diazonium Intermediate
Electrophilic Aromatic Substitution (EAS)
-
Nitration : Requires acetyl protection of the amine (e.g., acetic anhydride) to prevent oxidation. Subsequent nitration introduces nitro groups at the ortho/para positions of the amino-substituted ring .
-
Sulfonation : Occurs under fuming H₂SO₄, but competing decomposition is observed due to nitro group instability .
Nucleophilic Aromatic Substitution (NAS)
Nitro groups facilitate NAS under strongly acidic or basic conditions. For example:
-
Methoxy Displacement : 2-Methoxy-3,5-dinitropyridine derivatives undergo substitution with amines (k₁ = 0.94–1.6 × 10⁻³ L/mol·s) .
-
Cyanide Introduction : Requires high temperatures and catalysts like PdCl₂ (e.g., conversion of bis-amide precursors to dicyano derivatives in 60–80% yield) .
Table 2: Kinetics of NAS with Secondary Amines
| Amine | Rate Constant (k₁, L/mol·s) | Conditions | Source |
|---|---|---|---|
| Pyrrolidine | 1.6 × 10⁻³ | CH₃CN, 20°C | |
| Piperidine | 1.2 × 10⁻³ | CH₃CN, 20°C | |
| Morpholine | 0.94 × 10⁻³ | CH₃CN, 20°C |
Reduction Reactions
Nitro groups are reducible to amines using catalytic hydrogenation (H₂/Pd-C) or Sn/HCl:
-
Full Reduction : Converts both nitro groups to amines, yielding 3,5-diaminobiphenyl-4-amine. Excess H₂ and prolonged reaction times are required .
-
Selective Reduction : Partial reduction is achievable with controlled H₂ flow, but mixtures often result .
Acetylation and Protection
The amine group is acetylated (acetic anhydride/pyridine) to prevent undesired reactions during nitration or sulfonation. Deacetylation (HCl/EtOH) restores the amine post-reaction .
Thermal and Oxidative Stability
-
Decomposition : Heating above 270°C leads to decomposition, releasing NOₓ gases .
-
Oxidation : Strong oxidants (e.g., KMnO₄) degrade the biphenyl backbone, forming carboxylic acids .
Key Challenges and Considerations
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 2,4-Dinitrobiphenyl-4-amine
A key comparison lies in the positional arrangement of nitro groups. In 3,5-Dinitrobiphenyl-4-amine, the meta-nitro groups create a symmetrical electron-withdrawing environment, reducing electron density at the amino group. Studies on isomeric aromatic diamines (e.g., thiophene-based monomers) demonstrate that positional isomerism significantly impacts polymer properties such as glass transition temperature ($Tg$) and solubility . For instance, meta-substituted diamines often yield polymers with higher $Tg$ due to restricted chain mobility compared to para-substituted analogues.
Single-Ring Analogues: 4-Nitroaniline and 1,3-Phenylenediamine
- 4-Nitroaniline: This compound lacks the biphenyl system but shares the nitro-amine motif. The absence of a second aromatic ring reduces conjugation, leading to lower thermal stability and altered UV-Vis absorption profiles. 4-Nitroaniline’s amino group is strongly deactivated by the para-nitro group, making it less basic (pKa ~1.0) compared to this compound, where the biphenyl system may partially delocalize electron withdrawal .
- 1,3-Phenylenediamine: With two amino groups, this compound exhibits enhanced nucleophilicity but reduced stability under oxidative conditions. Nitro-substituted analogues like this compound are more resistant to oxidation due to the electron-withdrawing nitro groups .
Nitro-Substituted Aromatic Amines in Polymer Science
For example, polyamides derived from 3,4-bis(4-aminophenyl)thiophene exhibit $T_g$ values exceeding 300°C, whereas isomers with altered substituent positions show reduced thermal stability . Introducing nitro groups in the 3,5-positions of a biphenyl diamine would likely enhance polymer rigidity and flame retardancy but reduce solubility in common solvents like NMP or DMF.
Data Table: Comparative Properties of Selected Compounds
Research Findings and Trends
- Electronic Effects : The meta-nitro groups in this compound create a strong electron-deficient aromatic system, making it less reactive toward electrophilic substitution compared to para-nitro isomers. This property is advantageous in polymer applications requiring oxidative stability .
- Biological Relevance : Nitro-aromatic amines like 4-nitrobenzylamine are used as enzyme substrate analogues due to their electron-withdrawing groups, which mimic transition states in catalytic reactions . This compound’s extended conjugation may enhance binding specificity in such applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,5-Dinitrobiphenyl-4-amine in laboratory settings?
- Methodological Answer : The synthesis typically involves nitration and amination steps. A feasible approach is nitration of biphenyl derivatives followed by selective reduction or substitution. For example, nucleophilic aromatic substitution (NAS) under controlled conditions (e.g., using NaNO₂/HCl or NH₃ in polar solvents) can introduce the amine group. Reaction optimization should prioritize temperature control (e.g., 0–5°C for nitration to avoid over-nitration) and stoichiometric ratios of reagents like HNO₃/H₂SO₄ for precise nitro-group placement . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended to isolate the product.
Q. How can researchers validate the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy : Compare H and C NMR peaks with predicted shifts for nitro and amine groups (e.g., aromatic protons at δ 7.5–8.5 ppm, NH₂ at δ 5.0–6.0 ppm).
- HPLC-MS : Confirm molecular weight ([M+H]⁺) and monitor purity (>95% by area under the curve).
- Elemental analysis : Verify C, H, N percentages against theoretical values.
- FT-IR : Identify characteristic NO₂ asymmetric stretching (~1520 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
- Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent degradation.
- Spill Management : Neutralize with activated carbon or vermiculite, then dispose via hazardous waste channels.
- Emergency Procedures : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes. Consult SDS guidelines for nitroaromatic compounds .
Q. How does pH influence the stability of this compound in aqueous solutions?
- Methodological Answer : Stability studies should be conducted at varying pH (2–12) using buffers (e.g., phosphate, acetate). Monitor decomposition via UV-Vis spectroscopy (absorbance at λ ~270 nm for nitroaromatics). Acidic conditions may protonate the amine group, reducing reactivity, while alkaline conditions could hydrolyze nitro groups. Preliminary data suggest optimal stability at pH 6–7 .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution (NAS)?
- Methodological Answer : The electron-withdrawing nitro groups meta to the amine activate the aromatic ring for NAS. Computational modeling (DFT studies) can predict charge distribution and reactive sites. For example, the LUMO map may highlight the para position to nitro groups as electrophilic centers. Experimental validation via kinetic studies (e.g., varying nucleophile strength: NH₃ vs. alkylamines) and trapping intermediates (e.g., using D₂O for H/D exchange analysis) can elucidate pathways .
Q. How can researchers resolve contradictory data in the compound’s spectroscopic characterization?
- Methodological Answer : Contradictions (e.g., unexpected NMR splitting) may arise from tautomerism or impurities. Strategies include:
- 2D NMR (COSY, HSQC) : Assign coupling patterns and confirm connectivity.
- Spiking experiments : Add authentic standards (e.g., 4-nitrobenzylamine) to identify overlapping peaks.
- Thermogravimetric Analysis (TGA) : Detect solvent residues or hydrate forms .
Q. What role does this compound play in designing fluorescent probes or sensors?
- Methodological Answer : The nitro groups can act as electron-deficient motifs for photoinduced electron transfer (PET) quenching. Functionalize the amine group with fluorophores (e.g., dansyl chloride) and test fluorescence recovery upon analyte binding (e.g., metal ions). Compare quantum yields (Φ) and Stokes shifts in solvents of varying polarity. Preliminary studies on analogous nitroaromatics show potential for Cu²⁺ sensing .
Q. How can computational models predict the compound’s environmental fate or toxicity?
- Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) tools to estimate biodegradation (e.g., BIOWIN) or ecotoxicity (e.g., ECOSAR). Molecular docking studies can predict interactions with biological targets (e.g., cytochrome P450 enzymes). Validate predictions with Ames tests (mutagenicity) or Daphnia magna acute toxicity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
